4-Hydroxy-4-methylcyclohexanone

概述

描述

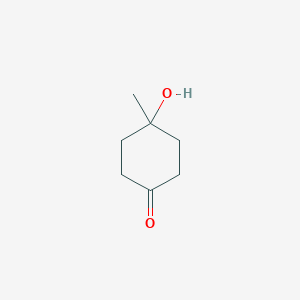

4-Hydroxy-4-methylcyclohexanone is an organic compound with the molecular formula C7H12O2. It is a cyclohexanone derivative, characterized by the presence of a hydroxyl group and a methyl group on the same carbon atom.

准备方法

Synthetic Routes and Reaction Conditions

4-Hydroxy-4-methylcyclohexanone can be synthesized through several methods. One common synthetic route involves the oxidation of 4-methylcyclohexanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 4-methylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon. This method is preferred due to its efficiency and scalability .

化学反应分析

Types of Reactions

4-Hydroxy-4-methylcyclohexanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents such as thionyl chloride and amine reagents.

Major Products Formed

Oxidation: 4-Methylcyclohexanone, 4-Methylcyclohexanoic acid.

Reduction: 4-Methylcyclohexanol.

Substitution: 4-Halo-4-methylcyclohexanone, 4-Amino-4-methylcyclohexanone.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

4-Hydroxy-4-methylcyclohexanone serves as a valuable intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of pharmaceuticals, agrochemicals, and fine chemicals due to its reactivity and ability to undergo various transformations. The compound can participate in oxidation, reduction, and substitution reactions, making it versatile for synthetic applications .

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Saxena et al. (2018) assessed its efficacy against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results suggest its potential as a natural antimicrobial agent.

Antioxidant Properties

The compound has demonstrated antioxidant capabilities, effectively scavenging free radicals and protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders .

Cytotoxicity and Cancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines, inducing apoptosis. This suggests potential applications in cancer therapy, where it may serve as a lead compound for developing new anticancer agents .

Industrial Applications

Production of Fine Chemicals

In the industrial sector, this compound is utilized in the production of fine chemicals, fragrances, and flavoring agents. Its stability under standard conditions makes it suitable for various applications in both laboratory and industrial settings .

Study on Antimicrobial Efficacy

A detailed study by Saxena et al. (2018) evaluated the antimicrobial efficacy of extracts containing this compound against pathogenic bacteria. The findings highlighted its potential as a natural antimicrobial agent with significant activity against both Gram-positive and Gram-negative bacteria.

Antioxidant Activity Assessment

Research conducted by Zhang et al. (2020) explored the antioxidant properties of this compound using various assays including DPPH radical scavenging and ABTS assays. The compound exhibited notable antioxidant activity, suggesting its utility in formulations aimed at reducing oxidative stress in biological systems.

作用机制

The mechanism of action of 4-Hydroxy-4-methylcyclohexanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes .

相似化合物的比较

4-Hydroxy-4-methylcyclohexanone can be compared with other similar compounds such as:

4-Methylcyclohexanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

4-Hydroxycyclohexanone: Lacks the methyl group, which affects its steric and electronic properties.

4-Hydroxy-4-ethylcyclohexanone: Has an ethyl group instead of a methyl group, leading to differences in reactivity and physical properties.

The uniqueness of this compound lies in the presence of both the hydroxyl and methyl groups on the same carbon atom, which imparts distinct chemical and physical properties .

生物活性

4-Hydroxy-4-methylcyclohexanone (CAS Number: 17429-02-6) is a cyclic ketone that has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry. This compound serves as an intermediate in the synthesis of pharmaceuticals and has been studied for its toxicological properties, metabolic pathways, and enzymatic interactions.

- Molecular Formula : CHO

- Molecular Weight : 128.17 g/mol

- Density : 1.082 g/cm³

- Boiling Point : 222.1°C at 760 mmHg

- Flash Point : 89.3°C

Enzymatic Interactions

Research indicates that this compound interacts with various enzymes, particularly those involved in metabolic processes. For instance, it has been shown to be a substrate for certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics .

Toxicological Profile

The toxicological assessment of this compound reveals several key findings:

- Acute Toxicity : In animal studies, doses as high as 1000 mg/kg body weight have shown hepatotoxic effects, including hepatocellular hypertrophy and increased liver weights .

- Genotoxicity : Tests have indicated that this compound is not likely to be genotoxic, as it did not produce mutagenic effects in bacterial point mutation tests .

- Repeated Exposure : Inhalation studies suggest that repeated exposure may lead to mild respiratory irritation but is unlikely to cause serious health damage at lower concentrations .

Case Studies

Several case studies highlight the biological implications of exposure to this compound:

- Occupational Exposure : A case involving a worker exposed to a mixture containing this compound reported neurological symptoms such as headaches and dizziness after prolonged exposure, suggesting potential neurotoxic effects at high concentrations .

- Metabolic Pathways : Studies have identified that this compound is a major metabolite of methyl isobutyl ketone (MIBK), emphasizing its relevance in understanding the metabolic fate of related compounds in biological systems .

Research Findings

Recent research has focused on the synthesis and application of this compound in medicinal chemistry:

- It has been utilized as a precursor for synthesizing trans-4-amino-1-methylcyclohexanol, which is significant in pharmaceutical development .

- Investigations into its role as a potential biomarker for certain diseases have emerged, particularly in breath analysis studies where volatile organic compounds (VOCs) are assessed for diagnostic purposes .

Summary Table of Biological Activity

| Property | Findings |

|---|---|

| Enzymatic Interaction | Substrate for cytochrome P450 enzymes |

| Acute Toxicity (NOAEL) | 30 mg/kg (males), 100 mg/kg (females) |

| Genotoxicity | Not genotoxic |

| Repeated Exposure Effects | Mild respiratory irritation |

| Pharmaceutical Applications | Precursor for trans-4-amino-1-methylcyclohexanol |

属性

IUPAC Name |

4-hydroxy-4-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(9)4-2-6(8)3-5-7/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACNVPBGMHPCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169807 | |

| Record name | 4-Hydroxy-4-methylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17429-02-6 | |

| Record name | 4-Hydroxy-4-methylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017429026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-methylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-4-methylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。